2-bromo-N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide
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Overview
Description
2-bromo-N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide is a complex organic compound that features a bromine atom, a benzamide group, and a benzoxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide typically involves multi-step organic reactions. One common approach is to start with the bromination of a benzamide precursor, followed by the introduction of the benzoxazole moiety through a cyclization reaction. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Cyclization: The benzoxazole moiety can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzamides, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
2-bromo-N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 2-bromo-N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide involves its interaction with specific molecular targets. The benzoxazole moiety can bind to enzymes or receptors, modulating their activity. The bromine atom may also play a role in the compound’s reactivity, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-N-(3,4-dimethylphenyl)benzamide
- 2-bromo-N-(2,4-dimethoxyphenyl)benzamide
- 2-bromo-N-(2-methylphenyl)benzamide
Uniqueness
Compared to similar compounds, 2-bromo-N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide stands out due to its unique combination of a benzoxazole moiety and a brominated benzamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
590396-68-2 |
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Molecular Formula |
C23H18BrN3O2S |
Molecular Weight |
480.4 g/mol |
IUPAC Name |
2-bromo-N-[[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl]benzamide |
InChI |
InChI=1S/C23H18BrN3O2S/c1-13-6-5-8-16(14(13)2)22-26-19-12-15(10-11-20(19)29-22)25-23(30)27-21(28)17-7-3-4-9-18(17)24/h3-12H,1-2H3,(H2,25,27,28,30) |
InChI Key |
NRMOOJRYCWWYNL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=NC3=C(O2)C=CC(=C3)NC(=S)NC(=O)C4=CC=CC=C4Br)C |
Origin of Product |
United States |
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